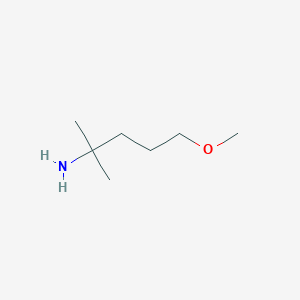
5-Methoxy-2-methylpentan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-methylpentan-2-amine: is an organic compound with the molecular formula C7H17NO It is a derivative of pentanamine, characterized by the presence of a methoxy group at the fifth position and a methyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylpentan-2-amine typically involves the alkylation of 2-methylpentan-2-amine with methoxy-containing reagents. One common method includes the reaction of 2-methylpentan-2-amine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-2-methylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methoxy-2-methylpentan-2-amine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It may serve as a model compound for understanding the behavior of similar amines in biological systems.
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. Researchers investigate its interactions with biological targets, aiming to develop new therapeutic agents for various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-methylpentan-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved, providing insights into its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Methylpentan-2-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methoxy-2-pentanamine: Similar structure but without the methyl group at the second position, leading to variations in its chemical behavior.
2-Methoxy-2-methylpentane: An isomer with different positioning of the methoxy and methyl groups, affecting its physical and chemical properties.
Uniqueness: 5-Methoxy-2-methylpentan-2-amine stands out due to the specific positioning of the methoxy and methyl groups, which confer unique reactivity and potential applications. Its distinct structure allows for targeted modifications and the development of novel compounds with desired properties.
Eigenschaften
IUPAC Name |
5-methoxy-2-methylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,8)5-4-6-9-3/h4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGSGNQHCRJGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
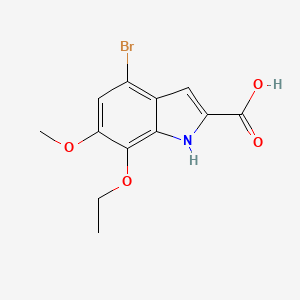
![(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/new.no-structure.jpg)
![N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide](/img/structure/B2639673.png)
![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2639675.png)
![N-(2,3-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2639677.png)
![Tert-butyl (4S,5R)-2-[(6-chloropyridazin-3-yl)methyl]-4,5-dihydroxydiazinane-1-carboxylate](/img/structure/B2639681.png)
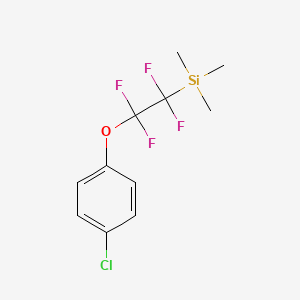
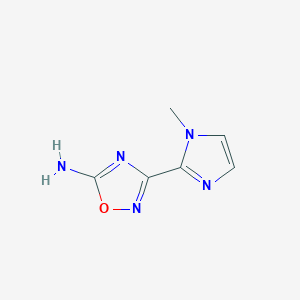
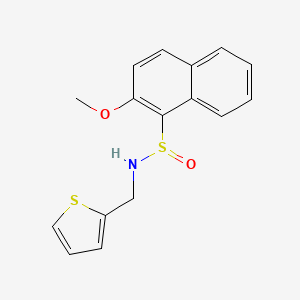
![N-[4-(dimethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2639687.png)
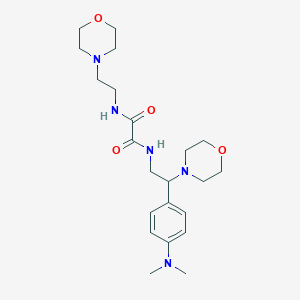
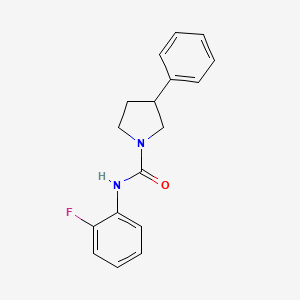
![N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2639692.png)
